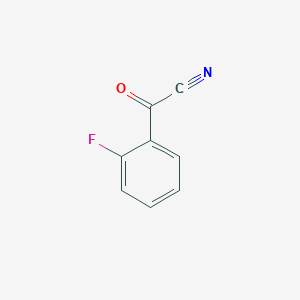

![molecular formula C11H14BrNO3 B1338849 Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- CAS No. 88138-55-0](/img/structure/B1338849.png)

Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

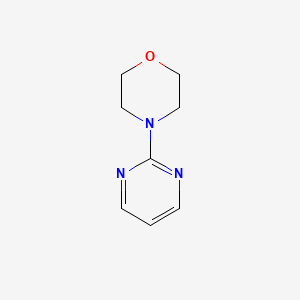

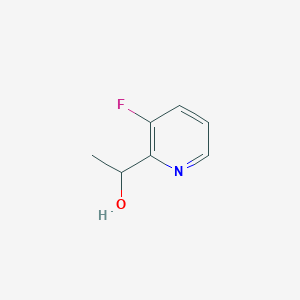

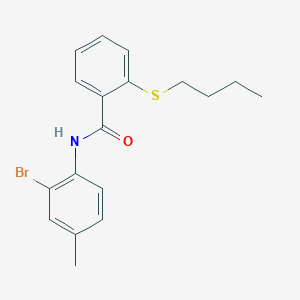

“Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-” is a chemical compound with the molecular formula C11H14BrNO3. It is a derivative of benzene, which is one of the fundamental structures in organic chemistry . The molecule consists of a benzene ring substituted with a bromopentyl group, an oxygen atom, and a nitro group .

Molecular Structure Analysis

The molecular structure of “Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-” is characterized by a benzene ring, which is a hexagonal, planar ring of carbons with alternating single and double bonds . Attached to this ring is a bromopentyl group, an oxygen atom, and a nitro group . The exact 3D structure can be viewed using specific software .Aplicaciones Científicas De Investigación

Oxidation of Benzene to Phenol

- Role of Brønsted Acidity : Research by Sobolev et al. (1996) explored the role of Brønsted acidity in the oxidation of benzene to phenol using nitrous oxide. The study focused on the Bronsted acid centers (BAC) of FeZSM-5 zeolite catalysts and found no evidence supporting the importance of BAC for catalyzing this reaction (Sobolev et al., 1996).

- Acid Catalyzed Mechanism : Esteves and Louis (2006) conducted an experimental and DFT study on the hydroxylation of benzene by N2O over H-ZSM-5. They highlighted the significance of Brönsted acid sites and suggested a Langmuir-Hinshelwood mechanism between benzene and N2O (Esteves & Louis, 2006).

- Catalytic Mechanism of Benzene Hydroxylation : Shiota, Suzuki, and Yoshizawa (2006) investigated the direct conversion of benzene to phenol over Fe−ZSM-5 zeolite using quantum mechanical/molecular mechanical calculations. They proposed a catalytic cycle involving a mononuclear iron-oxo species (Shiota et al., 2006).

Zeolite Catalysts for Benzene Oxidation

- Investigation of Zeolite Catalysts : Burch and Howitt (1993) investigated the direct oxidation of benzene to phenol using nitrous oxide on a range of zeolite catalysts. They found that ZSM-5 type zeolites demonstrated high activity and selectivity, emphasizing the importance of the zeolite's structure (Burch & Howitt, 1993).

Molecular Electronic Devices

- Molecular Electronic Device Study : Chen et al. (1999) used a molecule containing a nitroamine redox center in an electronic device, which exhibited negative differential resistance and a high on-off peak-to-valley ratio, demonstrating a potential application in molecular electronics (Chen et al., 1999).

Propiedades

IUPAC Name |

1-(5-bromopentoxy)-2-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3/c12-8-4-1-5-9-16-11-7-3-2-6-10(11)13(14)15/h2-3,6-7H,1,4-5,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APHDOZZMVMHFQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OCCCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00529221 |

Source

|

| Record name | 1-[(5-Bromopentyl)oxy]-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00529221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- | |

CAS RN |

88138-55-0 |

Source

|

| Record name | 1-[(5-Bromopentyl)oxy]-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00529221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.